Acetagastrodine
Overview
Description
Acetagastrodine, also known as 4-hydroxybenzyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is a derivative of gastrodin. It is a compound of significant interest due to its potential therapeutic effects, particularly in the fields of neuroscience and pharmacology. This compound has been studied for its neuroprotective properties and its ability to modulate neurotransmitter levels, making it a promising candidate for treating various neurological and psychological disorders .
Mechanism of Action
Target of Action
Acetagastrodine, also known as Acetagastrodin, primarily targets retinal ganglion cells . These cells play a crucial role in transmitting visual information from the retina to the brain. In vitro studies and animal tests have shown that this compound has a protective effect on these cells, especially in diabetic patients .
Mode of Action
This compound interacts with its targets, the retinal ganglion cells, by providing a protective effect against damage . This protective effect is particularly pronounced in diabetic patients, where this compound has been shown to have a stronger protective effect than its parent compound, Gastrodin .
Biochemical Pathways
It is known that the compound has a significant impact on theretinal oscillatory potentials (OPs) . These are low-amplitude rhythmic potentials in the b-wave upstroke of the electroretinogram (ERG), which are stimulated by high-intensity light .
Result of Action
The primary result of this compound’s action is the protection of retinal ganglion cells, particularly in diabetic patients . This protective effect is observed as a reduction in the damage to these cells . In clinical trials, treatment with this compound resulted in a decrease in the mean amplitude of OPs and an increase in their quantity, suggesting a protective effect on retinal neurons .
Action Environment
It is known that the compound is orally administered , suggesting that factors such as gastrointestinal pH and the presence of food may influence its absorption and efficacy
Biochemical Analysis
Biochemical Properties
Acetagastrodine plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with retinal ganglion cells, providing a protective effect against damage in diabetic patients . The nature of these interactions involves the modulation of electrophysiological properties, such as the amplitude and latency of oscillatory potentials in the retina .
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. In retinal cells, it has been observed to protect against functional impairment during the early stages of diabetes . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating electrophysiological properties and protecting retinal neurons . Additionally, this compound has shown potential in affecting nervous system diseases by providing neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to retinal ganglion cells and modulates their electrophysiological properties, thereby protecting against damage . This compound’s mechanism of action includes enzyme inhibition or activation and changes in gene expression, which contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been shown to maintain stability and provide long-term protection to retinal neurons in diabetic patients . The compound’s stability and degradation over time are crucial for its sustained efficacy in protecting against cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that appropriate dosages can provide neuroprotective effects without significant adverse effects . High doses may lead to toxic effects, emphasizing the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the nervous system. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . These interactions contribute to its neuroprotective effects and its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its therapeutic efficacy . The compound’s ability to cross the blood-brain barrier and reach target tissues is particularly important for its neuroprotective effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with retinal ganglion cells and its neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetagastrodine can be synthesized from 4-hydroxybenzyl alcohol and 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide. The reaction involves the acetylation of gastrodin to produce this compound . The synthetic route typically requires specific reaction conditions, including the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions and purification steps. The use of advanced techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Acetagastrodine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms of this compound .
Scientific Research Applications
Acetagastrodine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Acetagastrodine is unique compared to other similar compounds due to its multifaceted mechanism of action and its strong neuroprotective properties. Similar compounds include:
Gastrodin: The parent compound of this compound, known for its neuroprotective effects.
Ginkgo Biloba Extracts: Contains flavonoids and terpenoids with antioxidant and neuroprotective properties.
Bacopa Monnieri Extracts: Known for its cognitive-enhancing effects and neuroprotection.
This compound stands out due to its ability to modulate multiple pathways and its potential therapeutic applications in a wide range of neurological disorders .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDVDQXCUHOED-YMQHIKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214509 | |
Record name | Acetagastrodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64291-41-4 | |
Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetagastrodine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetagastrodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETAGASTRODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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